The synthesis of ticagrelor DP1-d7 involves several intricate steps, which can be summarized as follows:
Ticagrelor DP1-d7 features a complex molecular structure characterized by various functional groups that contribute to its pharmacological activity. The key structural attributes include:
This structure indicates multiple stereocenters and functional groups crucial for its interaction with biological targets.
Ticagrelor DP1-d7 can undergo various chemical reactions typical for organic compounds:
Common reagents used in these reactions include hydrochloric acid and acetonitrile, with specific conditions tailored to achieve desired outcomes.
Ticagrelor DP1-d7 functions primarily as a selective antagonist of the P2Y12 receptor. This receptor is coupled with Gαi proteins that inhibit adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate levels within platelets. The resulting biochemical cascade activates various signaling pathways (e.g., PI3K/Akt), promoting platelet aggregation inhibition . This mechanism is critical in preventing thrombus formation in patients at risk for cardiovascular events.
Ticagrelor DP1-d7 exhibits several notable physical and chemical properties:
These properties are essential for its application in both laboratory research and potential therapeutic contexts.
Ticagrelor DP1-d7 has various applications across scientific disciplines:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3